[5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a benzodioxole ring, an oxazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of an appropriate α-hydroxy ketone with an amide.
Coupling with Pyrrolidine: The final step involves coupling the benzodioxole-oxazole intermediate with pyrrolidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[5-(1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone: Unique due to its combination of benzodioxole, oxazole, and pyrrolidine rings.
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different substituents.
Oxazole derivatives: Compounds with oxazole rings but different substituents.
Pyrrolidine derivatives: Compounds with pyrrolidine rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(17-5-1-2-6-17)11-8-13(21-16-11)10-3-4-12-14(7-10)20-9-19-12/h3-4,7-8H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQGDNFPVIQDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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